molecular formula C18H28N4O B7034846 N,3,5-trimethyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

N,3,5-trimethyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B7034846
M. Wt: 316.4 g/mol
InChI Key: SOMZIPXJIPSMSC-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of adamantane derivatives. This compound is characterized by its unique structure, which includes an adamantane core, a triazole ring, and various methyl groups. The adamantane core provides a rigid and bulky framework, while the triazole ring contributes to the compound’s chemical reactivity and potential biological activity.

Properties

IUPAC Name

N,3,5-trimethyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-16-5-13-6-17(2,9-16)11-18(7-13,10-16)15(23)21(3)8-14-20-19-12-22(14)4/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMZIPXJIPSMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N(C)CC4=NN=CN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of 1-adamantylamine with 4-methyl-1,2,4-triazole-3-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and cost.

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole ring or adamantane core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,3,5-trimethyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the presence of the triazole ring.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its rigid and bulky structure.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The adamantane core provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanecarboxamide: Lacks the triazole ring and additional methyl groups, resulting in different chemical and biological properties.

    4-Methyl-1,2,4-triazole-3-carboxamide: Contains the triazole ring but lacks the adamantane core, leading to different structural and functional characteristics.

Uniqueness

N,3,5-trimethyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core and a triazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various scientific and industrial applications.

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